Lys(CO-C3-p-I-Ph)-O-tBu

PSMA radioligand therapy albumin binder tumor dosimetry

Lys(CO-C3-p-I-Ph)-O-tBu (CAS 2703051-80-1) is a chemically protected lysine derivative incorporating a 4-(p-iodophenyl)butanoyl (IPBA) moiety at the Nε position and a tert-butyl (O-tBu) ester at the C-terminus. The compound is classified as a pharmacokinetic (PK) modifier building block, specifically designed for incorporation into prostate-specific membrane antigen (PSMA)-targeted ligands to enhance plasma residence time via reversible albumin binding.

Molecular Formula C20H31IN2O3
Molecular Weight 474.4 g/mol
Cat. No. B12369890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys(CO-C3-p-I-Ph)-O-tBu
Molecular FormulaC20H31IN2O3
Molecular Weight474.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCCCNC(=O)CCCC1=CC=C(C=C1)I)N
InChIInChI=1S/C20H31IN2O3/c1-20(2,3)26-19(25)17(22)8-4-5-14-23-18(24)9-6-7-15-10-12-16(21)13-11-15/h10-13,17H,4-9,14,22H2,1-3H3,(H,23,24)/t17-/m0/s1
InChIKeyBTKQPZFZKRZXTN-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lys(CO-C3-p-I-Ph)-O-tBu: Product Overview and Procurement Baseline for a PSMA-Targeted PK Modifier


Lys(CO-C3-p-I-Ph)-O-tBu (CAS 2703051-80-1) is a chemically protected lysine derivative incorporating a 4-(p-iodophenyl)butanoyl (IPBA) moiety at the Nε position and a tert-butyl (O-tBu) ester at the C-terminus . The compound is classified as a pharmacokinetic (PK) modifier building block, specifically designed for incorporation into prostate-specific membrane antigen (PSMA)-targeted ligands to enhance plasma residence time via reversible albumin binding [1][2]. Its IPBA motif functions as a non-covalent albumin-binding moiety (ABM), a strategy clinically validated to increase tumor accumulation of radioligands [1]. The O-tBu protecting group provides orthogonal synthetic compatibility for solid-phase peptide synthesis (SPPS) and subsequent deprotection under acidic conditions . This compound serves as a critical intermediate for constructing next-generation radiotheranostic agents, including those evaluated in Phase I clinical trials for metastatic castration-resistant prostate cancer (mCRPC) [2].

Why Generic Substitution Fails for Lys(CO-C3-p-I-Ph)-O-tBu: The Quantified Impact of Albumin-Binding PK Modulation


Generic substitution of Lys(CO-C3-p-I-Ph)-O-tBu with structurally similar lysine derivatives or alternative PK modifiers is precluded by quantifiable, functional divergence. The IPBA moiety confers albumin-binding affinity that directly governs blood retention and tumor accumulation of conjugated PSMA ligands [1]. In contrast, PSMA-targeted ligands lacking an albumin-binding moiety exhibit rapid blood clearance (0.68 %ID/g at 1 h post-injection) and correspondingly limited tumor exposure (peak 15.1 %ID/g) [2]. Furthermore, substitution of the IPBA moiety with alternative albumin binders such as ibuprofen (IBU) or with varying linker compositions yields AUC0-192h differences exceeding 4-fold in tumor uptake [3]. Even within the IPBA class, modification of linker length or composition produces statistically significant (p < 0.001) variation in tumor retention [3]. Therefore, procurement of the precise Lys(CO-C3-p-I-Ph)-O-tBu building block is essential for reproducible synthesis of IPBA-containing PSMA ligands with validated pharmacokinetic profiles. The quantitative evidence below establishes the specific dimensions of differentiation that preclude simple analog interchange.

Quantitative Evidence Guide for Lys(CO-C3-p-I-Ph)-O-tBu: Comparator-Based Differentiation Data


IPBA Moiety Confers 3.7-Fold Higher Peak Tumor Uptake and 8.3-Fold Greater Radiation Dose Delivery vs. Non-Albumin-Binding Control

The IPBA moiety, structurally identical to the p-iodophenylbutanoyl component of Lys(CO-C3-p-I-Ph)-O-tBu, was evaluated in a head-to-head preclinical comparison of 177Lu-HTK01169 (IPBA-conjugated) versus 177Lu-PSMA-617 (non-albumin-binding control). The IPBA-containing conjugate demonstrated substantially altered pharmacokinetics and enhanced therapeutic index. Blood retention at 1 h post-injection was 16.6 %ID/g for the IPBA conjugate versus 0.68 %ID/g for the control [1]. Consequently, tumor uptake peaked at 55.9 %ID/g at 24 h for the IPBA conjugate, compared to only 15.1 %ID/g at 1 h for the control, representing a 3.7-fold increase in peak tumor accumulation [1]. Dosimetry calculations based on biodistribution data showed that the IPBA-containing radioligand delivered an 8.3-fold higher radiation dose to LNCaP tumor xenografts than the non-albumin-binding control [1]. This enhanced tumor dosimetry translated into improved therapeutic outcomes: mice treated with 18.5 MBq of the IPBA conjugate achieved median survival exceeding 120 days, compared to 58 days for the control group receiving equivalent activity [1].

PSMA radioligand therapy albumin binder tumor dosimetry

IPBA-Containing Ligand Demonstrates 6-Fold Higher PSMA Binding Affinity vs. Non-Albumin-Binding Control

In vitro competition-binding assays using LNCaP prostate cancer cells demonstrated that conjugation of the IPBA motif not only preserves PSMA binding affinity but significantly enhances it relative to the non-albumin-binding counterpart. The IPBA-containing ligand Lu-HTK01169 exhibited a Ki value of 0.04 ± 0.01 nM, representing approximately 6-fold higher affinity (lower Ki) compared to Lu-PSMA-617 with a Ki of 0.24 ± 0.06 nM [1]. This unexpected affinity enhancement indicates that the IPBA moiety, beyond its albumin-binding function, may contribute favorable interactions with the PSMA binding pocket or influence ligand conformation in a manner that improves target engagement.

PSMA inhibition binding affinity Ki determination

IPBA Moiety Enables Pharmacokinetic Modulation via Competitive Albumin Displacement: Post-Administration IPBA Competitor Reduces Blood Radioactivity

A unique functional property of the IPBA motif is the ability to modulate pharmacokinetics post-administration through competitive displacement from albumin. In a study using a PSMA ligand containing the IPBA moiety, post-administration of sodium 4-(p-iodophenyl)butanoate (IPBA) as an albumin-binding competitor (administered 1 h post-injection at 10-fold molar excess relative to blood albumin) significantly reduced blood radioactivity and non-target tissue accumulation [1]. This pharmacologically controllable clearance mechanism is specific to IPBA-containing ligands and provides a safety modulation strategy not available with covalent or irreversible albumin-binding approaches. The ability to actively clear circulating radioligand reduces off-target radiation exposure to dose-limiting organs such as bone marrow and kidneys, potentially widening the therapeutic window [1].

pharmacokinetic modulation albumin competition radiotheranostics

O-tBu Ester Provides Orthogonal Synthetic Stability and Acid-Labile Deprotection Compatibility vs. Methyl Ester Analog

The tert-butyl (O-tBu) ester protecting group in Lys(CO-C3-p-I-Ph)-O-tBu offers distinct synthetic advantages compared to the methyl ester analog Lys(CO-C3-p-I-Ph)-OMe. Tert-butyl esters are selectively cleavable under mild acidic conditions (e.g., TFA in DCM) while remaining stable to basic conditions and nucleophiles used during SPPS coupling steps [1]. This orthogonal stability profile enables incorporation into Fmoc/tBu solid-phase peptide synthesis schemes without premature deprotection. In contrast, methyl esters exhibit different reactivity: tert-butyl esters react with SOCl2 at room temperature to provide acid chlorides in very good yields, whereas methyl esters are essentially unreactive under these conditions [1]. The O-tBu group also enhances lipophilicity (predicted logP higher than OMe analog) which may improve organic solubility during synthesis and purification steps. For radiopharmaceutical applications where precise control over protecting group removal is critical prior to radiolabeling, the acid-labile O-tBu ester provides a well-characterized deprotection handle compatible with standard Fmoc-SPPS protocols.

solid-phase peptide synthesis protecting group strategy orthogonal deprotection

Linker Length and Composition Optimization: IPBA-Containing Ligands with Optimized Linkers Achieve >4-Fold Higher Tumor AUC0-192h

A systematic structure-activity relationship study evaluated six PSMA-targeting ligands (Alb-L1 to Alb-L6) containing the IPBA albumin-binding moiety with varying linker lengths and compositions. The long-linker-based agents 177Lu-Alb-L4 and 177Lu-Alb-L5 displayed significantly higher tumor uptake and retention (p < 0.001) than short-linker-bearing agents 177Lu-Alb-L2 and 177Lu-Alb-L3, as well as a long polyethylene glycol (PEG) linker-bearing agent 177Lu-Alb-L6 [1]. Quantitatively, the area under the curve (AUC0-192h) of PSMA+ PC3 PIP tumor uptake for 177Lu-Alb-L4 and 177Lu-Alb-L5 exceeded that of 177Lu-Alb-L2, 177Lu-Alb-L3, and 177Lu-Alb-L6 by greater than 4-fold [1]. Notably, 177Lu-Alb-L6 demonstrated the lowest blood AUC0-192h and kidney AUC0-192h among the series, yielding the highest tumor-to-blood and tumor-to-kidney ratios [1]. This evidence demonstrates that while the IPBA moiety is essential for albumin binding, linker optimization is equally critical for achieving optimal tumor targeting and minimizing off-target accumulation.

linker optimization tumor retention albumin-binding conjugate

Lys(CO-C3-p-I-Ph)-O-tBu: Validated Research and Industrial Application Scenarios


Synthesis of PSMA-Targeted Radiotheranostic Agents Requiring Extended Plasma Residence Time

Lys(CO-C3-p-I-Ph)-O-tBu is ideally suited for solid-phase synthesis of PSMA-targeted radioligands where extended plasma residence time and enhanced tumor accumulation are required. The IPBA moiety enables non-covalent albumin binding, which increased tumor uptake from 15.1 %ID/g to 55.9 %ID/g and delivered an 8.3-fold higher radiation dose to LNCaP tumor xenografts in preclinical studies [1]. This application is directly relevant to the development of next-generation radiotheranostic agents such as 225Ac-PSMA-Trillium (BAY 3563254), which has advanced to Phase I clinical evaluation in mCRPC patients and demonstrated ≥80% PSA50 response at the expansion dose [2]. Researchers synthesizing PSMA ligands intended for targeted alpha therapy (TAT) or beta-emitting radionuclide therapy should prioritize this building block to achieve the albumin-binding functionality that underpins these clinical-stage compounds.

Construction of Albumin-Binding Conjugates with Pharmacokinetically Controllable Clearance via Competitive Displacement

A unique application scenario enabled by the IPBA motif is the development of radioligands with pharmacokinetically controllable blood clearance. The reversible, non-covalent nature of IPBA-albumin binding allows for post-administration modulation using an albumin-binding competitor (sodium 4-(p-iodophenyl)butanoate). In preclinical studies, administration of the competitor 1 h post-injection significantly reduced blood radioactivity and non-target tissue accumulation [1]. This controllable clearance mechanism provides a safety strategy for managing off-target radiation exposure to dose-limiting organs, particularly relevant for alpha-emitting radionuclides where bone marrow and kidney toxicity are clinical concerns. Procurement of Lys(CO-C3-p-I-Ph)-O-tBu enables synthesis of ligands that incorporate this built-in pharmacokinetic control feature, which is not achievable with covalent or irreversible albumin-binding approaches [1].

Fmoc-SPPS-Compatible Intermediate for Orthogonal Protection-Deprotection Peptide Synthesis Workflows

The O-tBu ester protecting group provides orthogonal stability compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols. The tert-butyl ester remains stable under the basic conditions used for Fmoc deprotection and coupling reactions, while being selectively cleavable under mild acidic conditions (e.g., TFA) during final resin cleavage or global deprotection steps [1]. This orthogonal protection strategy is essential for synthesizing complex PSMA-targeting ligands that require sequential deprotection of multiple functional groups. The predicted physical properties—molecular weight 474.38 g/mol, predicted boiling point 558.8±50.0 °C, and predicted density 1.332±0.06 g/cm³ [2]—support handling and purification under standard laboratory conditions. Researchers executing multi-step peptide syntheses should select the O-tBu protected compound rather than methyl ester analogs to maintain compatibility with established Fmoc-SPPS workflows and avoid the need for alternative deprotection strategies.

Preclinical Development of Optimized PSMA Radioligands Requiring Linker Structure-Activity Relationship Evaluation

Lys(CO-C3-p-I-Ph)-O-tBu serves as the foundational IPBA-containing building block for systematic linker optimization studies. Evidence demonstrates that while IPBA conjugation is essential for albumin binding, linker length and composition critically modulate tumor retention and off-target accumulation. Studies comparing six structurally related PSMA-targeting ligands with IPBA moieties revealed that long-linker-based agents achieved >4-fold higher tumor AUC0-192h compared to short-linker or PEG-linker variants (p < 0.001) [1]. Furthermore, specific linker configurations yielded the lowest blood and kidney AUC values, maximizing tumor-to-background ratios [1]. This scenario applies to medicinal chemistry teams conducting structure-activity relationship (SAR) campaigns to optimize linker design for next-generation radioligands. Procurement of the correct IPBA building block is the prerequisite first step for any linker optimization program aiming to achieve the tumor retention and safety profiles documented in these comparative studies [1].

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